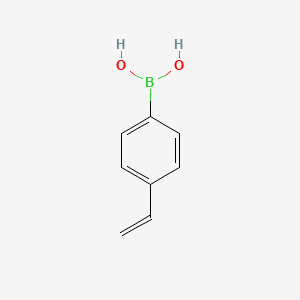
4-Vinylphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Vinylphenylboronic acid often involves polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the preparation of well-defined polymers. For instance, RAFT polymerization has been utilized to synthesize homo and block copolymers from 4-vinylphenylboronic acid, enabling the creation of pH and glucose-responsive materials (Maji et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-Vinylphenylboronic acid facilitates its interaction and functionality within polymers. It has been integrated into nanosheets and covalent organic frameworks (COFs) for enhanced electrochemical and adsorptive properties. For example, novel nanosheets functionalized with 4-Vinylphenylboronic acid have shown excellent electrochemical sensing capabilities due to the synergistic effects of graphene oxide, polypyrrole, and boronic acid groups (Mao et al., 2017).
Chemical Reactions and Properties
4-Vinylphenylboronic acid participates in various chemical reactions, including carbonylative additions and copolymerizations, which are crucial for creating functional materials. Its boronic acid group interacts selectively with diols, enabling the development of sensors and responsive materials. For instance, its incorporation into polymers has led to the development of micellar sugar sensors sensitive to glucose levels (Maji et al., 2014).
Scientific Research Applications
Application 1: Enrichment of cis-diol Containing Molecules
- Summary of the Application : 4-Vinylphenylboronic acid is used in the synthesis of highly selective phenylboronic acid-functionalized organic polymers for the enrichment of cis-diol containing molecules . These molecules include nucleosides, catechols, saccharides, and glycoproteins .
- Methods of Application or Experimental Procedures : The phenylboronic acid (PBA)-functionalized polymers were synthesized using N,N’ -methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach . The physical features of all the polymers were characterized in detail .
- Results or Outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) . Binding kinetics measurement demonstrated that such PBA-MBAA particles required a long time (30 min) to reach the adsorption equilibrium due to their microporous structure . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .
Application 2: Synthesis of Styrene-Based Organoboron Polymers
- Summary of the Application : 4-Vinylphenylboronic acid is commonly used in the synthesis of styrene-based organoboron polymers . These polymers have a wide range of applications in various fields due to their unique properties.
- Methods of Application or Experimental Procedures : The synthesis of these polymers typically involves the polymerization of 4-Vinylphenylboronic acid with other monomers to form a polymer chain .
- Results or Outcomes : The resulting polymers exhibit unique properties such as self-healing capabilities and can be used in a variety of applications .
Application 3: Enrichment of Invertase from Baker’s Yeast
- Summary of the Application : 4-Vinylphenylboronic acid is used in the synthesis of poly (2-Hydroxyethyl methacrylate) [PHema-Pba] cryogels functionalized with boronic acid for the enrichment of invertase from baker’s yeast .
- Methods of Application or Experimental Procedures : The PHema-Pba cryogels were synthesized at subzero temperatures and characterized using swelling tests, scanning electron microscopy, and Fourier-transform infrared spectroscopy . The invertase binding capacity of PHema-Pba cryogel was evaluated by binding studies in different pH, temperature, and interaction time conditions .
- Results or Outcomes : The maximum invertase binding of PHema-Pba cryogel was found as 15.2 mg/g, and 23.7 fold invertase purification was achieved from baker’s yeast using PHema-Pba cryogels . The results show that PHema-Pba cryogels have high invertase binding capacity and may be used as an alternative method for enzyme purification via boronate affinity systems .
Application 4: Synthesis of Aggregation Induced Emission (AIE) Dye
- Summary of the Application : 4-Vinylphenylboronic acid can be used as a precursor in the synthesis of aggregation induced emission (AIE) dye . AIE dyes are a class of fluorescent materials that emit light upon aggregation, which is contrary to the behavior of most conventional dyes.
- Methods of Application or Experimental Procedures : The synthesis of AIE dyes typically involves the reaction of 4-Vinylphenylboronic acid with other reagents under suitable conditions .
- Results or Outcomes : The resulting AIE dyes exhibit unique optical properties and have potential applications in various fields such as bioimaging, sensing, and optoelectronic devices .
Application 5: Glucose Selective Microgels
- Summary of the Application : 4-Vinylphenylboronic acid is used in the synthesis of poly(phenylboronic acid) microgels with high glucose selectivity at physiological pH .
- Methods of Application or Experimental Procedures : The microgel is made of a commercial 4-vinylphenylboronic acid crosslinked with N,N′-bis(propene)perylene-3,4,9,10-tetracarboxyldiimide . The introduction of a suitable amount of perylene bisimides into the poly(phenylboronic acid) network can make the newly developed microgels responsive with high selectivity to glucose .
- Results or Outcomes : The responsive volume phase transitions of the microgels give excellent fits to a 1:1 binding model, to estimate an association constant of 212 M −1 for glucose binding, which is remarkably larger than those of 78, 42 and 52 M −1 respectively, for fructose, galactose and mannose binding . The proposed microgels also feature a class of built-in signalling systems in the form of highly selective glucose-dependent fluorescence emission .
properties
IUPAC Name |
(4-ethenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6,10-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMJEUJXWVZSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54802-94-7 | |
| Record name | Poly(4-vinylphenylboronic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54802-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10370281 | |
| Record name | 4-Vinylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Vinylphenylboronic acid | |
CAS RN |
2156-04-9 | |
| Record name | 4-Vinylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Vinylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


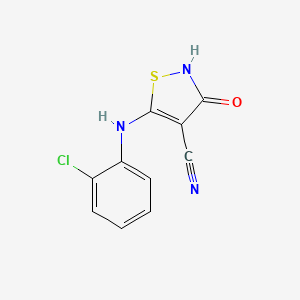
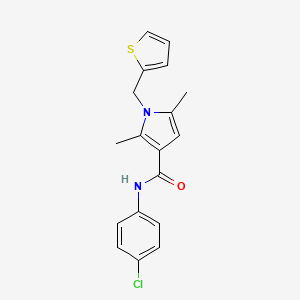
![1-[1-(1-Adamantyl)butyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1223406.png)
![Ethyl 4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B1223407.png)
![1-[(2,2-dimethyl-3H-benzofuran-7-yl)oxy]-3-(2-pyridinylmethylamino)-2-propanol](/img/structure/B1223408.png)
![N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B1223409.png)
![N-[4-[[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolyl]oxy]phenyl]-2-thiophenecarboxamide](/img/structure/B1223410.png)
![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B1223414.png)
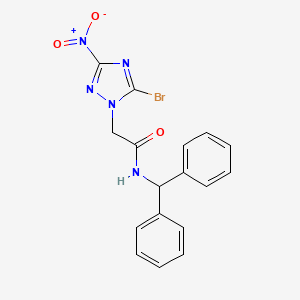
![(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B1223416.png)
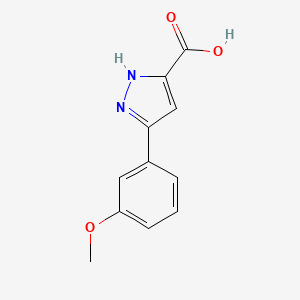
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1223421.png)
![5-[Diethylamino(oxo)methyl]-4-methyl-2-(1-oxopentylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1223422.png)
![N-[5-methyl-2-(4-methylphenyl)-3-pyrazolyl]-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl)oxy]acetamide](/img/structure/B1223424.png)